molecular formula C15H19FN6O B6639375 1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-ol

1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-ol

Cat. No. B6639375
M. Wt: 318.35 g/mol
InChI Key: ANFVWRBOWYHNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-ol is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA replication and repair, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-ol in lab experiments is its potent anticancer activity, which makes it a valuable tool for cancer research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-ol. One area of interest is in the development of new formulations that can improve the solubility of this compound, making it easier to work with in lab experiments. Another area of research is in the identification of new targets for this compound, which could lead to the development of new therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its potent anticancer activity, anti-inflammatory, and antioxidant properties make it a valuable tool for cancer research and the treatment of inflammatory diseases and oxidative stress-related disorders. However, its low solubility in water can make it difficult to work with in certain experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-ol involves the reaction of 4-fluoroaniline with cyanogen bromide to form 4-fluoroanilino cyanide. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form the final product.

Scientific Research Applications

1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-ol has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

1-[[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN6O/c16-10-1-3-11(4-2-10)18-15-20-13(19-14(17)21-15)9-22-7-5-12(23)6-8-22/h1-4,12,23H,5-9H2,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFVWRBOWYHNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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